molecular formula C8H10N2O B571691 1-(6-Methylpyrimidin-4-yl)propan-1-one CAS No. 116186-30-2

1-(6-Methylpyrimidin-4-yl)propan-1-one

Cat. No.: B571691
CAS No.: 116186-30-2
M. Wt: 150.181
InChI Key: RUYUIMFAZJDJQO-UHFFFAOYSA-N
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Description

1-(6-Methylpyrimidin-4-yl)propan-1-one is a ketone derivative featuring a pyrimidine ring substituted with a methyl group at the 6-position and a propan-1-one moiety at the 4-position. Pyrimidine-based ketones are of interest in pharmaceutical, agrochemical, and materials science research due to their versatility in hydrogen bonding, solubility, and reactivity .

Properties

CAS No.

116186-30-2

Molecular Formula

C8H10N2O

Molecular Weight

150.181

IUPAC Name

1-(6-methylpyrimidin-4-yl)propan-1-one

InChI

InChI=1S/C8H10N2O/c1-3-8(11)7-4-6(2)9-5-10-7/h4-5H,3H2,1-2H3

InChI Key

RUYUIMFAZJDJQO-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=NC=N1)C

Synonyms

1-Propanone, 1-(6-methyl-4-pyrimidinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and reported properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications Evidence Source
1-(6-Methylpyrimidin-4-yl)ethanone C₇H₈N₂O 136.15 Ethane-1-one chain (shorter than propan-1-one) Intermediate in organic synthesis; used in drug discovery for pyrimidine-based scaffolds .
N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride C₈H₁₈Cl₂N₄O 255.14 Methoxy group at 6-position; propane-1,3-diamine chain Pharmaceutical building block for drug candidates; agrochemical applications due to enhanced selectivity .
4-Fluoromethcathinone (4-FMC) C₁₀H₁₂FNO 181.21 Fluorophenyl group; methylamino substituent Psychoactive cathinone derivative; interacts with CNS targets; water-soluble hydrochloride salt .
1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one C₁₅H₁₅NO₃ 257.29 Hydroxy-methoxyphenyl and pyridinyl groups Flavoring agent with genotoxicity concerns; negative in bacterial mutagenicity tests .
1-[4-(6-Chloro-2-methyl-pyrimidin-4-yl)-piperidin-1-yl]-2,2-dimethyl-propan-1-one C₁₆H₂₃ClN₄O 334.84 Chloro and methyl groups on pyrimidine; piperidine and dimethylpropanone Medicinal chemistry applications; potential kinase inhibitor due to piperidine-pyrimidine scaffold .

Key Differences and Implications

  • Substituent Effects :

    • The methoxy group in N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride enhances solubility compared to the methyl group in the target compound, making it more suitable for aqueous pharmaceutical formulations .
    • Halogenation (e.g., chloro substituent in ) increases molecular weight and may improve binding affinity in enzyme inhibition, as seen in kinase-targeting compounds .
  • The diamine chain in introduces basic nitrogen atoms, enabling salt formation (e.g., dihydrochloride) for improved stability and bioavailability .
  • Toxicity Profile: Propan-1-one derivatives with aromatic systems (e.g., phenyl-pyridinyl in ) require rigorous genotoxicity assessments, as structural class III compounds may exceed safety thresholds .

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